Dibenzofuran

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.84e-05 M

Sol in alcohol and acetone; very soluble in ether

Readily soluble in benzene and acetic acid

In water, 3.1 mg/l @ 25 °C

Synonyms

Canonical SMILES

Environmental Monitoring:

- Dibenzofuran is a persistent organic pollutant (POP) formed during incomplete combustion processes like incineration or wildfires []. Researchers use it as a marker for such processes in environmental monitoring. Its presence in air, water, or soil samples can indicate past or ongoing pollution events [].

Toxicology Studies:

- Due to its structural similarity to some polycyclic aromatic hydrocarbons (PAHs), dibenzofuran is sometimes investigated for its toxicological properties. Researchers may study its potential effects on living organisms to assess its contribution to the overall toxicity of environmental mixtures containing PAHs.

Standard Reference Material:

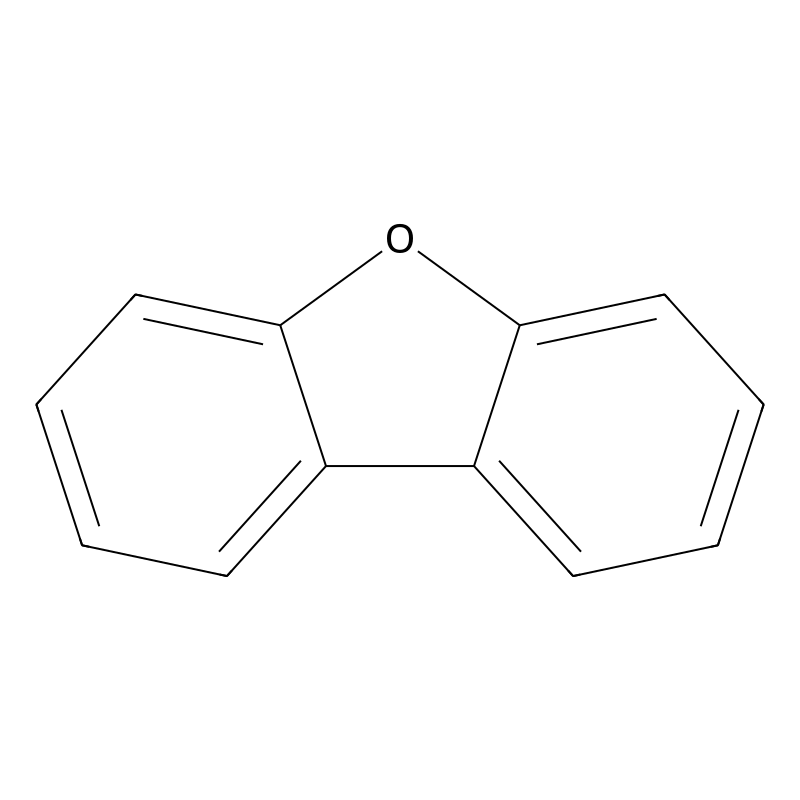

Dibenzofuran is an organic compound with the chemical formula C₁₂H₈O, characterized by its unique structure that features two benzene rings fused to a furan ring. This compound belongs to the family of dibenzofurans, which are polycyclic heteroarenes. Its structure allows for various chemical modifications, making it a subject of interest in both industrial and pharmaceutical contexts. Dibenzofuran is known for its thermal stability and low toxicity, which facilitates its use in diverse applications, including as a heat transfer agent and in the synthesis of pharmaceutical compounds .

Dibenzofuran exhibits a range of chemical reactivity similar to that of other aromatic compounds. Key reactions include:

- Electrophilic Substitution: Dibenzofuran can undergo electrophilic reactions such as nitration, halogenation, sulfonation, and acylation. These reactions typically occur at the positions on the aromatic rings .

- Friedel-Crafts Reactions: It can react with acylating agents to form various derivatives. For instance, dibenzofuran is a precursor to furobufen through a Friedel-Crafts reaction with succinic anhydride .

- Nucleophilic Attack: Dibenzofuran can also participate in nucleophilic substitution reactions, particularly when treated with strong nucleophiles like butyllithium, resulting in dilithiation .

The synthesis of dibenzofuran can be achieved through several methods:

- Palladium-Catalyzed Reactions: One efficient method involves the intramolecular cyclization of ortho-diaryl ethers using palladium catalysts. This approach allows for high yields and broad substrate scope .

- Coupling Reactions: Recent advancements include coupling reactions with arylhalides in the presence of palladium catalysts to form dibenzofurans from phenolic precursors .

- Oxidative Dimerization: Another method involves oxidative dimerization of specific precursors under controlled conditions to yield dibenzofuran structures .

Dibenzofuran finds various applications across different fields:

- Industrial Use: It is utilized as a heat transfer agent due to its thermal stability and low toxicity .

- Pharmaceuticals: The compound serves as a precursor in the synthesis of drugs such as furobufen, highlighting its relevance in medicinal chemistry .

- Environmental Studies: Dibenzofuran is also studied concerning its environmental impact, particularly regarding its role in producing polychlorinated dibenzodioxins and dibenzofurans during industrial processes like chlorine bleaching in pulp and paper mills .

Research into the interactions of dibenzofuran with other compounds has revealed insights into its reactivity and potential toxicity. Studies have shown that dibenzofuran can react with chlorine under specific conditions to form harmful polychlorinated derivatives. This aspect raises concerns regarding its environmental persistence and bioaccumulation potential . Furthermore, theoretical studies using density functional theory have explored reaction pathways involving dibenzofuran, providing valuable data on its chemical behavior under various conditions .

Dibenzofuran shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Benzofuran | Monocyclic | Contains only one benzene ring fused to furan |

| Dibenzo-p-dioxin | Polycyclic | Contains two benzene rings and two oxygen atoms |

| Polycyclic Aromatic Hydrocarbons (e.g., Naphthalene) | Polycyclic | Lacks oxygen; primarily composed of carbon |

| Phenol | Monocyclic | Contains a hydroxyl group; simpler structure |

Dibenzofuran's uniqueness lies in its combination of aromatic stability and heteroatom presence (oxygen), allowing for diverse reactivity not typically found in purely carbon-based polycyclic compounds like naphthalene .

Traditional Cyclization Approaches

Traditional cyclization approaches for dibenzofuran synthesis primarily involve intramolecular carbon-oxygen bond formation through well-established organic transformations. These methods have served as foundational techniques in the field, providing reliable access to the dibenzofuran core structure.

The intramolecular cyclization of 2-phenoxybenzene-diazonium tetrafluoroborate represents one of the most studied traditional approaches [1]. When treated with hydroquinone at 70 degrees Celsius, this substrate undergoes cyclization to afford dibenzofuran in 70 percent yield. The reaction efficiency can be significantly improved by incorporating iron(II) sulfate as an additive, which increases the yield to 79 percent under otherwise identical conditions [1]. This enhancement demonstrates the importance of metal salt additives in facilitating the cyclization process.

A variant of this methodology involves the intramolecular cyclization of ortho-diazonium salts of diaryl ethers [1]. This transformation is typically conducted in the presence of palladium acetate as a catalyst in ethanol solvent. The palladium-mediated process offers advantages in terms of reaction selectivity and functional group tolerance compared to purely thermal cyclization methods.

The cyclization of biphenyl ethers using palladium acetate in boiling acidic solvents represents another significant traditional approach [1]. Optimal results are achieved when the reaction is conducted in acetic acid or trifluoroacetic acid, with pivolic acid serving as the preferred solvent system. This method demonstrates the importance of solvent selection in achieving high cyclization efficiency.

Photochemical cyclization approaches have also been developed within the traditional methodology framework [1]. Irradiation of dilute solutions of diphenyl ethers in cyclohexane using iodine as an oxidant successfully generates dibenzofuran products under mild conditions. This photochemical variant offers the advantage of ambient temperature operation while maintaining reasonable product yields.

An efficient synthesis utilizing palladium on carbon-catalyzed intramolecular cyclization of ortho-iododiaryl ethers has been reported under ligand-free conditions [1]. This methodology is conducted in dimethylacetamide as solvent and provides high yields of dibenzofuran derivatives while eliminating the need for additional phosphine ligands, thereby simplifying the reaction setup and product purification.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed approaches have revolutionized dibenzofuran synthesis by enabling carbon-hydrogen bond activation and subsequent cyclization under milder conditions than traditional methods. These methodologies offer superior functional group tolerance and enhanced regioselectivity.

Palladium-catalyzed phenol-directed carbon-hydrogen activation represents a significant advancement in dibenzofuran synthesis [2]. The developed palladium(0)/palladium(II)-catalyzed reaction utilizes air as an oxidant and demonstrates excellent functional group tolerance. Mechanistic studies have revealed that carbon-oxygen reductive elimination, rather than carbon-hydrogen activation, constitutes the turnover-limiting step of the process [2]. This finding provides valuable insights for further optimization of the catalytic system.

Oxidative cyclization of 2-arylphenols under palladium(II) catalysis with tert-butyl peroxybenzoate as oxidant offers another efficient pathway to dibenzofuran derivatives [3]. Kinetic isotope effect experiments conducted with this system indicate that carbon-hydrogen bond cleavage represents the rate-limiting step of the reaction [3]. The use of peroxybenzoate oxidants provides superior reactivity compared to molecular oxygen while maintaining compatibility with sensitive functional groups.

Copper-catalyzed carbon-hydrogen activation methodologies have emerged as valuable alternatives to palladium-based systems [4]. The synthesis of dibenzofuran derivatives through copper bromide-catalyzed carbon-hydrogen activation and carbon-oxygen bond formation demonstrates high synthetic efficiency and excellent atom economy [4]. This copper-mediated cycloetherification method features single-step operation from ortho-phenylphenol substrates, eliminating the need for pre-functionalized starting materials.

Palladium-catalyzed dehydrogenative ring closure of diphenyl ethers provides access to dibenzofuran derivatives through intermolecular and intramolecular dehydrogenative coupling pathways [5]. The reaction is conducted under oxygen pressure with catalytic quantities of palladium acetate. Product selectivity can be controlled through solvent selection, with inert solvents increasing the yield of dibenzofurans relative to dimeric byproducts [5]. The regeneration of the palladium catalyst has been successfully demonstrated, enabling potential industrial applications.

Nickel-catalyzed intramolecular nucleophilic addition reactions offer an alternative transition metal approach for dibenzofuran synthesis [6]. This methodology involves the cyclization of aryl halides to aryl ketones using nickel catalysts in combination with zinc powder at elevated temperatures. The reaction tolerates various substitution patterns and provides moderate to good yields across diverse substrate classes [6]. The use of nickel represents a cost-effective alternative to precious metal catalysts while maintaining high catalytic efficiency.

Copper-catalyzed borylation sequences utilizing cyclic diaryliodonium triflates provide access to dibenzofuran derivatives through sequential carbon-boron bond formation and cyclization [7]. The reaction is conducted using potassium carbonate and copper iodide in aqueous media at 100 degrees Celsius, achieving 88 percent yield of the desired product [7]. This methodology demonstrates the versatility of copper catalysis in enabling complex multi-bond forming processes.

Photochemical and Electrochemical Synthesis

Photochemical and electrochemical methodologies represent environmentally sustainable approaches to dibenzofuran synthesis, offering metal-free alternatives that operate under mild conditions while avoiding the use of harsh chemical oxidants.

The photoinduced synthesis of dibenzofurans through electron transfer reactions has been extensively investigated, revealing two distinct mechanistic pathways [8] [9]. The first approach involves a three-step process comprising bromination of ortho-arylphenols, Suzuki-Miyaura cross-coupling, and photoinduced cyclization. The second methodology represents a metal-free procedure that eliminates the requirement for external photocatalysts [8] [9].

Intramolecular photoinduced cyclization of 2-prime-chloro-[1,1-prime-biphenyl]-2-ol substrates proceeds via the radical nucleophilic substitution mechanism [8]. The reaction is conducted in dimethyl sulfoxide or liquid ammonia using potassium tert-butoxide as base under ultraviolet irradiation for three hours [8]. Yields range from 38 to 89 percent depending on the substitution pattern, with electron-donating groups generally providing superior results compared to electron-withdrawing substituents [8]. Mechanistic studies using meta-dinitrobenzene as a radical scavenger confirm the involvement of radical anion intermediates in the cyclization process [8].

The intermolecular photoinduced approach enables one-pot synthesis of substituted dibenzofurans from para-substituted phenols and 2-bromo-1-iodobenzene derivatives [8]. This metal-free methodology demonstrates excellent substrate scope and provides moderate yields ranging from 15 to 64 percent [8]. The reaction conditions require potassium tert-butoxide base in dimethyl sulfoxide or liquid ammonia under ultraviolet irradiation for 3 to 6 hours [8]. The versatility of this approach is demonstrated through the synthesis of novel dibenzofuran derivatives including disubstituted products and heterocyclic variants [8].

Electrochemical synthesis methodologies offer additional advantages through precise control of reaction conditions and elimination of chemical oxidants [10]. The electropolymerization of furan end-capped dibenzofuran monomers has been successfully demonstrated, providing access to conducting polymers with tunable electrochromic properties [10]. These materials exhibit distinct color changes upon oxidation and demonstrate potential applications in electronic devices.

Photochemical degradation studies of chlorinated dibenzofuran derivatives reveal the susceptibility of these compounds to ultraviolet light-induced decomposition [11]. Photolysis in methanol and hexane solutions results in rapid dechlorination with accumulation of polymeric products, indicating the photochemical lability of halogenated dibenzofurans [11]. These findings have important implications for environmental remediation and synthetic methodology development.

Asymmetric Synthesis Strategies

Asymmetric synthesis strategies for dibenzofuran derivatives have evolved significantly, incorporating advanced catalytic methodologies and innovative approaches to achieve high levels of stereochemical control in the formation of chiral dibenzofuran frameworks.

Biocatalytic strategies utilizing engineered myoglobins have demonstrated exceptional performance in the asymmetric synthesis of 2,3-dihydrobenzofuran-based tricyclic scaffolds [12]. The biocatalytic cyclopropanation approach achieves greater than 99.9 percent diastereomeric excess and enantiomeric excess with high yields on preparative scale [12]. Computational and structure-reactivity studies provide mechanistic insights that enable rational design of stereochemical outcomes [12]. This methodology successfully enables the stereoselective creation of five stereogenic centers using a single enzyme catalyst [12].

Enantioselective intramolecular conjugate addition reactions utilizing carbon-oxygen axially chiral enolates represent a sophisticated approach to asymmetric dibenzofuran synthesis [13]. The memory of chirality strategy enables asymmetric reactions to proceed at the original stereogenic center in the absence of external chiral sources [13]. This methodology achieves up to 96 percent enantiomeric excess in the formation of dihydrobenzofurans with contiguous tetra- and trisubstituted carbon centers [13]. The reactions proceed with inversion of configuration and demonstrate excellent functional group tolerance [13].

Gold(I)-catalyzed asymmetric hydroarylation reactions using chiral alpha-cationic phosphonite ancillary ligands provide access to enantiopure oxa [14]-, oxa [1]-, and dioxa [1]helicenes [15]. These methodologies demonstrate high regio- and enantioselectivity in the synthesis of aryl-substituted helicenes through intramolecular alkyne hydroarylation [15]. The BINOL-derived precatalysts enable efficient asymmetric synthesis with excellent stereocontrol across diverse substrate classes [15].

Chiral auxiliary-based approaches continue to provide reliable access to enantiomerically enriched dibenzofuran derivatives [16]. The synthesis of novel C2-symmetric bidentate ligands derived from 1,1-prime-bis-(dibenzofuran-2-ol) demonstrates the utility of dibenzofuran scaffolds in asymmetric catalysis [16]. These chiral auxiliaries exhibit excellent performance in various asymmetric transformations while providing straightforward synthetic access [16].

Asymmetric synthesis of eight-membered nitrogen heterocycles from benzofuran-derived azadienes represents an innovative application of dibenzofuran chemistry in complex molecule synthesis [17]. The combination of squaramide and 1,8-diazabicyclo[5.4.0]undec-7-ene catalysis enables sequential asymmetric conjugate addition and cyclization reactions [17]. This protocol features bifunctional squaramide catalysts for enantioselectivity control while utilizing 1,8-diazabicyclo[5.4.0]undec-7-ene for intramolecular cyclization and diastereoselectivity enhancement [17].

Quantitative Reactivity Analysis

Detailed kinetic studies have revealed that the 2-position of dibenzofuran represents approximately 87% of the total reactivity for proton-exchange reactions and Friedel-Crafts acylation [7]. This extraordinary positional preference demonstrates the significant electronic polarization within the dibenzofuran framework. The remaining positions show dramatically reduced reactivity, with the 1, 3, and 4 positions contributing only minor amounts to the overall reaction rate [7].

Electronic Effects and Ring Strain

The unique substitution patterns observed in dibenzofuran arise from a combination of electronic and geometric factors. The presence of the bridging oxygen atom creates an asymmetric electronic environment that favors certain positions for electrophilic attack [1] [8]. Additionally, strain effects within the tricyclic system influence the stability of intermediate sigma complexes, with positions experiencing greater ring strain showing altered reactivity profiles [1].

The electron-donating nature of the oxygen heteroatom enhances the nucleophilicity of the aromatic system compared to purely hydrocarbon analogs, while simultaneously directing substitution to specific positions through both inductive and resonance effects [8] [3]. This dual influence results in the complex substitution patterns observed experimentally.

Redox Behavior and Radical Interactions

Dibenzofuran exhibits complex redox chemistry characterized by multiple oxidation pathways, radical formation mechanisms, and atmospheric degradation processes. The compound's redox behavior is fundamentally influenced by its electronic structure and the presence of the oxygen heteroatom within the fused ring system [9] [10] [11].

Radical Cation Formation and Stability

The formation of dibenzofuran radical cations represents a key aspect of its redox chemistry. Studies have shown that dibenzofuran radical cations cannot be generated in fluid solution due to their extremely high reactivity, leading to rapid oligomerization and polymerization processes [10] [11]. This instability contrasts with methylated derivatives, where substitution at the reactive 3,7-positions stabilizes the radical cation species [10].

Electron paramagnetic resonance (EPR) analysis of dibenzofuran radical cations reveals that approximately 70% of the total spin density localizes at the 3,7-positions, consistent with the observed chemistry of this non-alternant radical cation system [10] [11]. The radical cation cleavage reaction shows significant dependence on the gegenion, with rate increases of 25-fold observed when changing from cesium to lithium counterions [9].

Atmospheric Oxidation Mechanisms

Atmospheric degradation of dibenzofuran initiated by hydroxyl radical attack has been extensively studied using density functional theory calculations [12] [13]. The favored site for hydroxyl radical addition is the C1 position, with a branching ratio of 0.61 for the formation of the dibenzofuran-hydroxyl adduct [12]. The calculated atmospheric lifetime of dibenzofuran is approximately 0.45 days, indicating rapid environmental degradation [12] [13].

Subsequent reactions of the hydroxyl adduct with molecular oxygen proceed through multiple pathways, including hydrogen abstraction and oxygen addition mechanisms [12] [13]. The formation of 1-dibenzofuranol through hydrogen abstraction exhibits a free energy of activation of 15.1 kcal/mol with a highly favorable free energy change of -36.3 kcal/mol [12]. These thermodynamic parameters indicate that hydrogen abstraction predominates over oxygen addition pathways under atmospheric conditions.

[image:table2]

Table 2: Redox Behavior and Radical Interactions

Thermal Decomposition and Radical Chemistry

High-temperature pyrolysis studies reveal that dibenzofuran undergoes complex radical-mediated decomposition processes [14] [15] [16]. The initial step involves carbon-oxygen bond scission with an energy barrier of 107 kcal/mol at 0 K, which is only 3 kcal/mol less than direct hydrogen fission to form dibenzofuranyl radicals [15] [16]. This small energy difference suggests that both pathways may be competitive under high-temperature conditions.

Bimolecular reactions with hydrogen atoms or hydrogen molecules show significantly lower activation barriers than unimolecular decomposition processes [15]. Direct hydrogen addition can occur at positions C1-C4 and C6-C9, while molecular hydrogen addition preferentially occurs at sites 1 and 9 [15]. These findings provide insight into the predominance of polychlorinated dibenzofurans over dibenzo-p-dioxins in municipal waste pyrolysis processes.

Biological Oxidation Pathways

Microbial oxidation of dibenzofuran demonstrates the compound's susceptibility to enzymatic redox transformations [17] [18]. Bacterial strains such as Beijerinckia B8/36 oxidize dibenzofuran to 2,3-dihydroxy-2,3-dihydrodibenzofuran through initial epoxide formation [17]. The bacterial metabolite proves extremely unstable and rapidly converts to 2- and 3-hydroxydibenzofuran under acidic conditions.

Fungal oxidation by Cunninghamella elegans produces the more stable trans-isomer of the dihydrodiol, which requires heating under acidic conditions for dehydration [17]. Additionally, filamentous fungi such as Paecilomyces lilacinus can achieve ring cleavage of dibenzofuran, producing complex metabolites including benzo[b]furo[3,2-d]-2-pyrone-6-carboxylic acid [18].

Coordination Chemistry with Metal Complexes

Dibenzofuran derivatives demonstrate versatile coordination behavior with various metal centers, forming complexes with distinct geometries and applications ranging from asymmetric catalysis to extraction chemistry. The coordination modes are primarily determined by the nature of substituents on the dibenzofuran framework rather than direct involvement of the central oxygen atom [19] [20] [21].

Bis(oxazoline) Coordination Systems

The dibenzofuran-4,6-bis(oxazoline) ligand system (DBFOX) represents one of the most successful applications of dibenzofuran in coordination chemistry [22] [23]. This trans-chelating tridentate ligand coordinates to various transition metal perchlorates, including nickel(II), copper(II), zinc(II), and iron(II), forming cationic aqua complexes with octahedral geometries [23].

The nickel(II) complex of DBFOX exhibits remarkable stability, allowing isolation and storage for months without loss of catalytic activity [23]. These complexes demonstrate exceptional performance in asymmetric Diels-Alder reactions, achieving excellent enantioselectivities and showing extreme chiral amplification effects. Notably, using DBFOX ligand with only 20% enantiomeric excess results in 96% enantiomeric excess for the cycloaddition products [23].

The aqua complexes show extraordinary tolerance to protic solvents and coordinating species, maintaining high catalytic activity even in the presence of excess water, alcohols, amines, and acids [22] [23]. This robustness stems from the rigid dibenzofuran backbone that enforces specific coordination geometries and prevents ligand dissociation.

Phosphine Oxide Coordination Platforms

Phosphine oxide-decorated dibenzofuran ligands provide alternative coordination modes for heavy metals and lanthanides [20] [21] [24]. The 4,6-bis(diphenylphosphinoylmethyl)dibenzofuran ligand coordinates to indium(III), lanthanum(III), praseodymium(III), neodymium(III), erbium(III), and plutonium(IV) in a bidentate fashion through the phosphine oxide oxygen atoms [21] [24].

Crystal structure analysis reveals that the dibenzofuran oxygen atom consistently points toward the metal centers but remains non-bonded at distances greater than 4 Å [21] [24]. This positioning suggests potential hemilabile behavior where the furan oxygen could participate in coordination under specific conditions. The observed bidentate chelation modes align well with molecular mechanics computational predictions [21].

These phosphine oxide systems show promising applications in solvent extraction chemistry, particularly for europium(III) and americium(III) separation from nitric acid solutions [21]. The extraction performance compares favorably with established extractants, demonstrating the potential for dibenzofuran-based ligands in nuclear waste processing applications.

[image:table3]

Table 3: Coordination Chemistry with Metal Complexes

Macrocyclic Coordination Chemistry

Dibenzofuran incorporation into macrocyclic frameworks creates highly selective coordination environments [19] [25] [26] [27]. The dibenzofuran-cyclen conjugates form pentadentate complexes with copper(II) and zinc(II), where the metal center sits above the macrocycle plane by approximately 0.5 Å toward the dibenzofuran amide oxygen [19] [27].

Dioxadiaza and trioxadiaza macrocycles containing dibenzofuran units show remarkable selectivity for cadmium(II) over other divalent metal ions [25] [26]. The stability constants for cadmium complexes significantly exceed those for other metals studied, including barium(II), manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II) [25]. This selectivity arises from the precise fit of the cadmium ion within the macrocyclic cavity, achieving coordination number eight through interaction with all donor atoms [25].

Electronic Effects in Metal Coordination

The electronic properties of dibenzofuran significantly influence metal coordination behavior through both inductive and resonance effects [28] [29]. The electron-rich nature of the dibenzofuran system enhances the donor ability of appended functional groups while providing additional stabilization through extended π-conjugation [28].

Fluorescence studies indicate that metal coordination generally quenches the emission properties of dibenzofuran derivatives, with the extent of quenching dependent on the metal ion and coordination geometry [19] [27]. This photophysical behavior provides a potential sensing mechanism for metal ion detection and quantification.

Thermal Decomposition Pathways

The thermal decomposition of dibenzofuran follows complex, temperature-dependent pathways that have been extensively studied due to their relevance to environmental processes, waste incineration, and materials stability. These decomposition mechanisms involve multiple competing reactions including radical formation, ring opening, and complete mineralization [14] [30] [15] [16].

Low-Temperature Surface Reactions (300-400°C)

At temperatures between 300-400°C, dibenzofuran decomposition primarily occurs through heterogeneous surface-catalyzed reactions [14] [31] [32]. In the presence of metal chlorides, particularly copper(II) and iron(III) species, dibenzofuran undergoes electrophilic chlorination to form polychlorinated derivatives [32]. These reactions proceed through classical sigma-complex mechanisms with high selectivity for the 2,3,7,8-positions [33] [32].

The synergistic effects of mixed copper and iron oxides and chlorides dramatically enhance chlorination efficiency, with rates 1-2 orders of magnitude higher than systems containing only iron species [32]. Copper(II) chloride serves as the primary active site for electrophilic chlorination, while iron(III) chloride acts as an excellent promoter, accelerating the overall process [32].

Under these conditions, dibenzofuran proves more resistant to chlorination compared to dibenzo-p-dioxin, reflecting the different electronic environments created by the single versus double oxygen bridging [32]. The chlorination pattern shows strong preference for lateral positions, consistent with electrophilic aromatic substitution mechanisms [33].

Intermediate Temperature Decomposition (400-500°C)

As temperature increases to the 400-500°C range, dibenzofuran begins to undergo initial thermal decomposition processes that do not require catalytic surfaces [14] [34]. At these temperatures, dehydrogenation reactions become significant, leading to the formation of partially unsaturated intermediates and benzofuran derivatives [14].

The decomposition products in this temperature range include various substituted benzofurans, phenolic compounds, and low molecular weight aromatics [14] [34]. These intermediate products often serve as precursors for further decomposition at higher temperatures or as building blocks for the formation of more complex polycyclic structures under oxidative conditions.

High-Temperature Ring Opening (500-800°C)

The temperature range of 500-800°C marks the onset of significant carbon-oxygen bond cleavage and ring-opening reactions [14] [15] [16]. Theoretical studies indicate that the primary decomposition pathway involves C-O β-scission with an activation energy of 107 kcal/mol [15] [16]. This process generates dibenzofuranyl radicals that subsequently undergo further fragmentation.

Alternative pathways involving hydrogen atom addition show lower activation barriers than unimolecular decomposition, suggesting that bimolecular reactions may dominate under certain conditions [15]. Direct hydrogen addition can occur at multiple ring positions (C1-C4 and C6-C9), while molecular hydrogen addition preferentially targets specific sites [15].

The ring-opening products include various aromatic fragments, substituted phenols, and smaller heterocyclic compounds [14] [16]. The distribution of products depends strongly on the atmosphere composition, with oxygen-rich conditions favoring oxidative fragmentation and reducing conditions promoting hydrogenation reactions.

[image:table4]

Table 4: Thermal Decomposition Pathways

Complete Pyrolysis and Mineralization (800°C and above)

At temperatures exceeding 800°C, dibenzofuran undergoes near-complete pyrolytic decomposition, with conversion rates approaching 100% under appropriate conditions [14] [30] [16]. The major products at these temperatures include small molecular weight compounds such as carbon monoxide, carbon dioxide, water, and simple hydrocarbons [14] [30].

Under oxidative conditions, complete mineralization occurs above 950°C, resulting in the formation of carbon dioxide and water as the ultimate products [14] [30]. The efficiency of this mineralization process depends critically on residence time, oxygen availability, and the presence of catalytic surfaces.

Studies of dibenzofuran decomposition in realistic incineration environments demonstrate that complete destruction requires careful optimization of temperature, oxygen concentration, and residence time [14] [35]. Insufficient conditions can lead to the formation of even more toxic products, including polychlorinated dibenzo-p-dioxins and dibenzofurans [35].

Kinetic Modeling and Mechanistic Understanding

Comprehensive kinetic modeling of dibenzofuran decomposition has been developed using detailed elementary reaction mechanisms [14] [30]. These models incorporate over 250 species and more than 1300 elementary reactions, providing quantitative predictions of product distributions under various conditions [14].

The models successfully reproduce experimental observations across wide temperature ranges and different atmospheric compositions [14] [30]. Key findings include the critical role of radical concentrations in controlling overall reactivity and the importance of volatile organic compounds in promoting decomposition through enhanced radical generation [14] [36].

Purity

Physical Description

Color/Form

WHITE CRYSTALS

Crystalline solid

XLogP3

Exact Mass

Boiling Point

287.0 °C

287 °C @ 760 mm Hg

Vapor Density

5.8 (Air= 1)

Density

1.0886 @ 99 °C

LogP

log Kow= 4.12

Odor

Appearance

Melting Point

86.5 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 23 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 20 of 23 companies with hazard statement code(s):;

H411 (95%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Vapor Pressure

0.00248 mm Hg @ 25 °C

Pictograms

Environmental Hazard

Impurities

Other CAS

Wikipedia

Biological Half Life

Use Classification

Methods of Manufacturing

General Manufacturing Information

Dibenzofuran can be synthesized by dehydrogenation of phenol at 450 °C; by oxidative dehydrogenation of phenol and cyclization of 2-cyclohexenylcyclohexanone; by cyclization of diphenyl ether in the presence of palladium(II) acetate; or by the pyrolysis of phthalic anhydride with furan. As sufficient quantities of dibenzofuran can be produced from coal tar, these syntheses are not industrially applied.

Analytic Laboratory Methods

Method: EPA-OSW 8270D, Semivolatile Organic Compounds GC/MS; Analyte: dibenzofuran; Matrix: solid waste matrices, soils, air sampling media and water samples; Detection Level: 10 ug/l.

Method: DOE OM100R, Semivolatile Organic Compounds in Multimedia Samples by Capillary Column Ion Trap MS; Analyte: dibenzofuran; Matrix: solid waste matrices, soils and groundwater; Detection Level: 45 ug/l.

Method: 8275A, Semivolatile Organic Compounds (PAHs and PCBs) ... Thermal Extraction/Gas Chromatography/Mass Spectrometry; Analyte: dibenzofuran; Matrix: soils, sludges and solid wastes; Detection Level: 0.01-0.05 mg/kg.

Method: 8410, Gas Chromatography/Fourier Transform Infrared Spectrometry for Semivolatile Organic: Capillary Column; Analyte: dibenzofuran; Matrix: wastewater, soils and sediments, and solid wastes; Detection Level: 20 ug/l.

Storage Conditions

Stability Shelf Life

Dates

Formation of DF, PCDD/Fs and EPFRs from 1,2,3-trichlorobenzene over metal oxide/silica surface

Tong Chen, Chen Sun, Tianjiao Wang, Slawo Lomnicki, Mingxiu Zhan, Xiaodong Li, Shengyong Lu, Jianhua YanPMID: 32882539 DOI: 10.1016/j.wasman.2020.08.024

Abstract

The formation of dibenzofuran (DF), polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) and environmentally persistent free radicals (EPFRs) from 1,2,3-trichlorobenzene (1,2,3-TrCBz) over metal oxide / silica surface were investigated using a tubular furnace. PCDD/Fs increased exponentially from 250 to 550 °C over copper oxide / silica surface and PCDD/Fs had the maximum growth from 400 to 450 °C. The ratio of PCDD / PCDF was much less than 1, especially when the temperature raised from 450 to 550 °C. Pentachlorianated dibenzo-p-furan (PeCDF) dominated among the homologues, which contributed 45-61% to the total PCDD/Fs. Two peaks of the yield of DF occurred at 400 °C and 500 °C respectively. Furthermore, the oxygen contents have different effects for PCDD and PCDF formation, and low oxygen could promote PCDD production, especially for tetrachlorinated dibenzo-p-dioxin (TCDD). More PCDF were formed on the oxygen rich condition, indicating that the oxygen promoted the chlorination of DF. Iron oxides are better than copper oxides to catalyze the formation of PCDD/Fs from 1,2,3-TrCBzs at 350 °C, especially for PCDF. The major EPFRs on the catalysts were formed with g values in the range of 2.0040 to 2.0049, which were phenoxy radicals and semiquinone occurred with higher g value of 2.0075 when the temperature increased to 550 °C, and more EPFRs were produced with the temperature increasing. The addition of iron oxides reduced the spins concentrations of oxygen-centered radicals but increase the spins concentrations of signals with lower g values. The different possible formation pathways of PCDD and PCDF from 1,2,3-TrCBz over metal oxide surface were also proposed.Electrophilic chlorination of dibenzo-p-dioxin and dibenzofuran over composite copper and iron chlorides and oxides in combustion flue gas

Dan Wang, Haijun Zhang, Meihui Ren, Yun Fan, Yuan Gao, Zhenzhong Yang Lv, Ying Yu, Jiping ChenPMID: 32454353 DOI: 10.1016/j.chemosphere.2020.127065

Abstract

Dibenzo-p-dioxin (DD) and dibenzofuran (DF) chlorination mediated by Cu and Fe chlorides can make a direct contribution to the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) in combustion flue gas. In this study, a kind of composite Cu and Fe chlorides and oxides (CuFeO

Cl

) was prepared by impregnating oxides with HCl solution to imitate the coexistence status of Cu and Fe species in combustion flue gas. Composite CuFe

O

Cl

was active in promoting the electrophilic chlorination of DD/DF at 150-300 °C, with the highest activity at 200 °C. DD/DF chlorination could occur under inert atmosphere, and 5% O

atmosphere was most favorable for DD/DF chlorination. Electrophilic chlorination of DD/DF primarily favored at 2,3,7,8 positions. Hybridization of Cu and Fe chlorides and oxides not only decreased the starting temperature and activation energy of DD/DF chlorination, but also induced a synergistic effect for accelerating the chlorination of DD/DF. The measured activities of composite CuFe

O

Cl

for promoting the chlorination of DD/DF were near to those of composite Cu chloride and oxide (CuO

Cl

), whereas 2 orders of magnitude higher than those of composite Fe chloride and oxide (FeO

Cl

). Comparison of PCDD/F congener distribution patterns indicated that DD/DF chlorination should be a main source of Cl

DFs and Cl

DDs in combustion flue gases.

Dibenzofuran, 4-Chromanone, Acetophenone, and Dithiecine Derivatives: Cytotoxic Constituents from

Chun-Hao Chang, Semon Wu, Kai-Cheng Hsu, Wei-Jan Huang, Jih-Jung ChenPMID: 34299072 DOI: 10.3390/ijms22147448

Abstract

Five new compounds, eupatodibenzofuran A (), eupatodibenzofuran B (

), 6-acetyl-8-methoxy-2,2-dimethylchroman-4-one (

), eupatofortunone (

), and eupatodithiecine (

), have been isolated from the aerial part of

, together with 11 known compounds (

‒

). Compounds

and

featured a new carbon skeleton with an unprecedented 1-(9-(4-methylphenyl)-6-methyldibe nzo[

,

]furan-2-yl)ethenone. Among the isolates, compound

exhibited potent inhibitory activity with IC

values of 5.95 ± 0.89 and 5.55 ± 0.23 μM, respectively, against A549 and MCF-7 cells. The colony-formation assay demonstrated that compound

(5 μM) obviously decreased A549 and MCF-7 cell proliferation, and Western blot test confirmed that compound

markedly induced apoptosis of A549 and MCF-7 cells through mitochondrial- and caspase-3-dependent pathways.

Chemotactic responses of the root-knot nematode Meloidogyne incognita to Streptomyces plicatus

Pinyi Wang, Yan Sun, Liangliang Yang, Yan Hu, Jiefang Li, Jinxing Wang, Fei Zhang, Yajun LiuPMID: 31816058 DOI: 10.1093/femsle/fnz234

Abstract

Rhizosphere microorganisms play an important role in the interactions of many species in the rhizosphere, including soil nematodes. One hundred strains of rhizosphere actinomycetes were screened in vitro for their effects on the chemotactic behavior of the root-knot nematode, Meloidogyne incognita. Volatile compounds produced by the strain Streptomyces plicatus G demonstrated both strong attractant and repellent activities towards M. incognita. The compound dibenzofuran attracted M. incognita nematodes strongly, while compound benzothiazole repelled them. The chemotaxis of M. incognita was also tested under controlled conditions in pot experiments. Cultures of S. plicatus G and volatile dibenzofuran attracted M. incognita while volatile benzothiazole repelled them. The results showed that volatile compounds produced by rhizosphere actinomycetes could influence the chemotaxis of nematodes to a host. This study provides new information about the interrelationship between rhizosphere actinomycetes and nematodes that may be useful in preventing nematode parasitism of agricultural crops.The Gas-Phase Formation Mechanism of Dibenzofuran (DBF), Dibenzothiophene (DBT), and Carbazole (CA) from Benzofuran (BF), Benzothiophene (BT), and Indole (IN) with Cyclopentadienyl Radical

Xuan Li, Yixiang Gao, Chenpeng Zuo, Siyuan Zheng, Fei Xu, Yanhui Sun, Qingzhu ZhangPMID: 31683506 DOI: 10.3390/ijms20215420

Abstract

Benzofuran (BF), benzothiophene (BT), indole (IN), dibenzofuran (DBF), dibenzothiophene (DBT), and carbazole (CA) are typical heterocyclic aromatic compounds (NSO-HETs), which can coexist with polycyclic aromatic hydrocarbons (PAHs) in combustion and pyrolysis conditions. In this work, quantum chemical calculations were carried out to investigate the formation of DBF, DBT, and CA from the reactions of BF, BT, and IN with a cyclopentadienyl radical (CPDyl) by using the hybrid density functional theory (DFT) at the MPWB1K/6-311+G(3df,2p)//MPWB1K/6-31+G(d,p) level. The rate constants of crucial elementary steps were deduced over 600-1200 K, using canonical variational transition state theory with a small-curvature tunneling contribution (CVT/SCT). This paper showed that the production of DBF, DBT, and CA from the reactions of BF, BT, and IN with CPDyl involved six elementary steps: the addition reaction, ring closure, the first H shift, C-C cleavage, the second H shift, and elimination of CHor H. The cleavage of the C-C bond was regarded as the rate-determining step for each pathway due to the extremely high barrier. The 1-methyl substituted products were more easily formed than the 4-methyl substituted products. The main products were DBF and 1-methyl-DBF, DBT and 1-methyl-DBT, and CA and 1-methyl-CA for reactions of BF, BT, and IN with CPDyl, respectively. The ranking of DBF, DBT, and CA formation potential was as follows: DBT and methyl-DBT formation > DBF and methyl-DBF formation > CA, and methyl-CA formation. Comparison with the reaction of naphthalene with CPDyl indicated that the reactions of CPDyl attacking a benzene ring and a furan/thiophene/pyrrole ring could be inferred to be comparable under high temperature conditions.

Separate Upper Pathway Ring Cleavage Dioxygenases Are Required for Growth of Sphingomonas wittichii Strain RW1 on Dibenzofuran and Dibenzo-

Thamer Y Mutter, Gerben J ZylstraPMID: 33741618 DOI: 10.1128/AEM.02464-20

Abstract

RW1 is one of a few strains known to grow on the related compounds dibenzofuran (DBF) and dibenzo--dioxin (DXN) as the sole source of carbon. Previous work by others (B. Happe, L. D. Eltis, H. Poth, R. Hedderich, and K. N. Timmis, J Bacteriol 175:7313-7320, 1993, https://doi.org/10.1128/jb.175.22.7313-7320.1993) showed that purified DbfB had significant ring cleavage activity against the DBF metabolite trihydroxybiphenyl but little activity against the DXN metabolite trihydroxybiphenylether. We took a physiological approach to positively identify ring cleavage enzymes involved in the DBF and DXN pathways. Knockout of

on the RW1 megaplasmid pSWIT02 results in a strain that grows slowly on DBF but normally on DXN, confirming that DbfB is not involved in DXN degradation. Knockout of SWIT3046 on the RW1 chromosome results in a strain that grows normally on DBF but that does not grow on DXN, demonstrating that SWIT3046 is required for DXN degradation. A double-knockout strain does not grow on either DBF or DXN, demonstrating that these are the only ring cleavage enzymes involved in RW1 DBF and DXN degradation. The replacement of

by SWIT3046 results in a strain that grows normally (equal to the wild type) on both DBF and DXN, showing that promoter strength is important for SWIT3046 to take the place of DbfB in DBF degradation. Thus, both

and SWIT3046-encoded enzymes are involved in DBF degradation, but only the SWIT3046-encoded enzyme is involved in DXN degradation.

RW1 has been the subject of numerous investigations, because it is one of only a few strains known to grow on DXN as the sole carbon and energy source. However, while the genome has been sequenced and several DBF pathway enzymes have been purified, there has been very little research using physiological techniques to precisely identify the genes and enzymes involved in the RW1 DBF and DXN catabolic pathways. Using knockout and gene replacement mutagenesis, our work identifies separate upper pathway ring cleavage enzymes involved in the related catabolic pathways for DBF and DXN degradation. The identification of a new enzyme involved in DXN biodegradation explains why the pathway of DBF degradation on the RW1 megaplasmid pSWIT02 is inefficient for DXN degradation. In addition, our work demonstrates that both plasmid- and chromosomally encoded enzymes are necessary for DXN degradation, suggesting that the DXN pathway has only recently evolved.

A facile in vivo procedure to analyze metabolic pathways in intact lichens

Veronika Kuhn, Thomas Geisberger, Claudia Huber, Andreas Beck, Wolfgang EisenreichPMID: 31135955 DOI: 10.1111/nph.15968

Abstract

Lichen secondary metabolites show important biological activities as well as pharmaceutical and chemotaxonomic potential. In order to utilize such substances of interest, detailed knowledge of their biosynthetic pathways is essential.CO

-pulse/chase experiments using intact thalli of the lichen Usnea dasopoga resulted in multiple

C-labeled isotopologs in amino acids, but not in the dibenzofuran derivative usnic acid - one of the best-studied lichen metabolites, with considerable and renewed interest for pharmaceutical and lifestyle applications. Spraying an aqueous solution of [U-

C

]glucose onto the thalli of U. dasopoga afforded a specific mixture of multiple

C-labeled isotopologs in usnic acid. One- and two-dimensional NMR analysis of the crude lichen extract corroborated the polyketide biosynthetic pathway via methylphloroacetophenone but not via phloroacetophenone. With usnic acid as an exemplar, we provide proof-of-principle experiments that can be used in general to study metabolic pathways and fluxes in intact lichens.

Characterization of a Dibenzofuran-degrading strain of Pseudomonas aeruginosa, FA-HZ1

Fawad Ali, Haiyang Hu, Weiwei Wang, Zikang Zhou, Syed Bilal Shah, Ping Xu, Hongzhi TangPMID: 30999203 DOI: 10.1016/j.envpol.2019.04.026

Abstract

Dibenzofuran (DBF) derivatives have caused serious environmental problems, especially those produced by paper pulp bleaching and incineration processes. Prominent for its resilient mutagenicity and toxicity, DBF poses a major challenge to human health. In the present study, a new strain of Pseudomonas aeruginosa, FA-HZ1, with high DBF-degrading activity was isolated and identified. The determined optimum conditions for cell growth of strain FA-HZ1 were a temperature of 30 °C, pH 5.0, rotation rate of 200 rpm and 0.1 mM DBF as a carbon source. The biochemical and physiological features as well as usage of different carbon sources by FA-HZ1 were studied. The new strain was positive for arginine double hydrolase, gelatinase and citric acid, while it was negative for urease and lysine decarboxylase. It could utilize citric acid as its sole carbon source, but was negative for indole and HS production. Intermediates of DBF 1,2-dihydroxy-1,2-dihydrodibenzofuran, 1,2-dihydroxydibenzofuran, 2-hydroxy-4-(3'-oxo-3'H-benzofuran-2'-yliden)but-2-enoic acid, 2,3-dihydroxybenzofuran, 2-oxo-2-(2'-hydrophenyl)lactic acid, and 2-hydroxy-2-(2'-hydroxyphenyl)acetic acid were detected and identified through liquid chromatography-mass analyses. FA-HZ1 metabolizes DBF by both the angular and lateral dioxygenation pathways. The genomic study identified 158 genes that were involved in the catabolism of aromatic compounds. To identify the key genes responsible for DBF degradation, a proteomic study was performed. A total of 1459 proteins were identified in strain FA-HZ1, of which 100 were up-regulated and 104 were down-regulated. A novel enzyme "HZ6359 dioxygenase", was amplified and expressed in pET-28a in E. coli BL21(DE3). The recombinant plasmid was successfully constructed, and was used for further experiments to verify its function. In addition, the strain FA-HZ1 can also degrade halogenated analogues such as 2, 8-dibromo dibenzofuran and 4-(4-bromophenyl) dibenzofuran. Undoubtedly, the isolation and characterization of new strain and the designed pathways is significant, as it could lead to the development of cost-effective and alternative remediation strategies. The degradation pathway of DBF by P. aeruginosa FA-HZ1 is a promising tool of biotechnological and environmental significance.

Base-Mediated Meerwein-Ponndorf-Verley Reduction of Aromatic and Heterocyclic Ketones

Timothy B Boit, Milauni M Mehta, Neil K GargPMID: 31329452 DOI: 10.1021/acs.orglett.9b02342

Abstract

An experimental protocol to achieve the Meerwein-Ponndorf-Verley (MPV) reduction of ketones under mildly basic conditions is reported. The transformation is tolerant of a range of ketone substrates, including- and

-containing heterocycles, is scalable, and shows potential to be used as a platform to access enantioenriched products. These studies provide a general method for achieving the reduction of ketones under mildly basic conditions and offer an alternative protocol to more well-known Al-based MPV reduction conditions.

C₁₈H₁₇NO₆ Inhibits Invasion and Migration of Human MNNG Osteosarcoma Cells via the PI3K/AKT Signaling Pathway

Qianqian Qu, Zhongshun He, Yulei Jiang, Di Lu, Xiaolin Long, Yu Ding, Biao Xu, Xiaoqiong HePMID: 31589596 DOI: 10.12659/MSM.918431